TCA1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

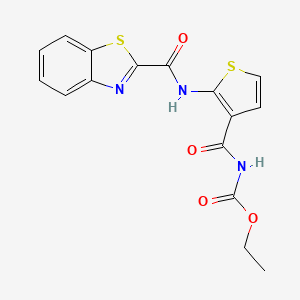

IUPAC Name |

ethyl N-[2-(1,3-benzothiazole-2-carbonylamino)thiophene-3-carbonyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4S2/c1-2-23-16(22)19-12(20)9-7-8-24-14(9)18-13(21)15-17-10-5-3-4-6-11(10)25-15/h3-8H,2H2,1H3,(H,18,21)(H,19,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNBJLXHBBZKSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC(=O)C1=C(SC=C1)NC(=O)C2=NC3=CC=CC=C3S2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901346165 | |

| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

375.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864941-32-2 | |

| Record name | Ethyl ({2-[(1,3-benzothiazol-2-ylcarbonyl)amino]-3-thienyl}carbonyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901346165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 864941-32-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Dual-Targeting Inhibitor TCA1 Demonstrates Potent Activity Against Mycobacterium tuberculosis

A Comprehensive Analysis of its Mechanism of Action, Efficacy, and Therapeutic Potential

For Immediate Release

A novel small molecule, TCA1, has been identified as a potent bactericidal agent against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. Exhibiting a unique dual mechanism of action, this compound targets two essential and distinct biosynthetic pathways in Mtb, offering a promising new avenue for the development of therapeutics against persistent and drug-resistant tuberculosis. This technical guide provides an in-depth analysis of the mechanism of action, quantitative efficacy, and the experimental basis for the characterization of this compound.

Core Mechanism of Action: A Two-Pronged Attack

Genetic and biochemical studies have revealed that this compound functions by simultaneously inhibiting two critical enzymes in M. tuberculosis:

-

Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is essential for the biosynthesis of the mycobacterial cell wall. DprE1 is involved in the synthesis of decaprenylphosphoryl-β-D-arabinose, a precursor to arabinogalactan, a key component of the Mtb cell wall.[1][2] this compound binds to the central cavity of DprE1, adjacent to the isoalloxazine ring of FAD, in a boomerang-like conformation.[2] This inhibition disrupts cell wall integrity, leading to bacterial cell death.

-

MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo).[1][2] MoCo is a crucial prosthetic group for a variety of enzymes essential for the bacterium's metabolism and survival, particularly under different stress conditions.

This dual-targeting mechanism is significant as it may reduce the likelihood of the development of drug resistance. Furthermore, the overexpression of DprE1 in Mtb confers resistance to this compound under normal growth conditions but not in a nutrient starvation model, suggesting the importance of the secondary target, particularly in non-replicating, persistent bacteria.[1]

Quantitative Efficacy of this compound

This compound has demonstrated significant bactericidal activity against both replicating and non-replicating Mtb, as well as various drug-resistant strains.

In Vitro Activity

| Strain/Condition | Medium | MIC50 (μg/mL) | MIC99 (μg/mL) | Observations |

| M. tuberculosis H37Rv | 7H9 | 0.19 | 2.1 | - |

| M. tuberculosis H37Rv | Biofilm | 0.01 | - | 20- to 150-fold higher activity in biofilm medium |

| M. smegmatis | 7H9 | 4.5 | - | Demonstrates specificity for mycobacteria |

| M. smegmatis | Biofilm | 0.03 | - | - |

| M. bovis BCG | 7H9 | 3 | - | - |

| M. bovis BCG | Biofilm | 0.04 | - | - |

| Non-replicating Mtb | Nutrient Starvation | - | - | Bactericidal at 7.5 µg/mL (40x MIC50 in 7H9), reducing CFU by 3 logs in 3 weeks.[1][3] |

| INH-resistant Mtb (katG mutant) | 7H9 | - | - | Bactericidal activity observed.[1][4] |

| RIF-resistant Mtb (rpoB mutant) | 7H9 | - | - | Active against this strain.[3][4] |

| XDR-TB strain (mc²8013) | 7H9 | - | - | Potent bactericidal activity, with a 5-log CFU reduction in 3 weeks at 7.5 µg/mL.[1][5] |

In Vivo Efficacy in Mouse Models

| Infection Model | Treatment | Dose | CFU Reduction (Lungs) | CFU Reduction (Spleen) |

| Acute (2 weeks) | This compound alone | 40 mg/kg | 0.5 log | 1.5 logs |

| Acute (2 weeks) | This compound alone | 100 mg/kg | ~2 logs | >3 logs |

| Acute (2 weeks) | This compound + INH | 40 mg/kg + 25 mg/kg | Significant reduction | Significant reduction |

| Acute (2 weeks) | This compound + RIF | 40 mg/kg + 10 mg/kg | Significant reduction | Significant reduction |

| Chronic (4 weeks) | This compound alone | 100 mg/kg | 1 log | 1.4 logs |

| Chronic (4 weeks) | This compound + INH | 100 mg/kg + 25 mg/kg | Significant reduction | Significant reduction |

| Chronic (4 weeks) | This compound + RIF | 100 mg/kg + 10 mg/kg | Significant reduction | Significant reduction |

Pharmacokinetic Profile: In mice, oral administration of this compound at 20 and 50 mg/kg resulted in a high Cmax (2,122 and 5,653 nM, respectively) with an oral bioavailability ranging from 19% to 46% and a half-life of 1.8 hours.[6][7][8]

Signaling and Transcriptional Impact

Genome-wide transcriptional analysis of M. tuberculosis treated with this compound revealed significant changes in gene expression, providing insights into its broader mechanism of action.

-

Downregulation of Persistence Genes: Notably, this compound treatment leads to the downregulation of genes known to be involved in Mtb persistence, dormancy, and stress response.[1] This suggests that this compound may be particularly effective against the non-replicating bacteria that are notoriously difficult to eradicate with current therapies.

-

Impact on Cell Wall and Fatty Acid Biosynthesis: Similar to other cell wall-active agents like isoniazid and ethambutol, this compound affects the expression of genes involved in cell wall and fatty acid biosynthesis pathways.[1]

Experimental Protocols

Genome-Wide Transcriptional Analysis

-

Culture Preparation: Triplicate 10 mL cultures of M. tuberculosis H37Rv were grown to the logarithmic phase in 7H9 media.[1]

-

This compound Treatment: Log-phase cultures were treated with 3.75 µg/mL of this compound or a DMSO vehicle control for 12 hours.[1]

-

RNA Isolation: Cells were harvested, washed, and resuspended in 1 mL of RNA Protect reagent (Qiagen). Total RNA was then isolated using a standard protocol.

-

Microarray Analysis: The extracted RNA was used for genome-wide transcriptional profiling to identify differentially expressed genes.

Kill Kinetics Assay

-

Inoculum Preparation: Exponentially growing cultures of mycobacteria were diluted in fresh 7H9 media to an optical density at 600 nm (OD600) of 0.1–0.2.[6]

-

Drug Exposure: Cultures were treated with this compound at a specified concentration (e.g., 20x MIC50). Control cultures were treated with DMSO, isoniazid (INH), or rifampicin (RIF) at equivalent multiples of their respective MIC50 values.[1]

-

Sampling and Plating: Aliquots were taken from each culture at various time points (e.g., days 0, 3, 7, 14, 21), serially diluted, and plated on appropriate solid media.

-

CFU Determination: Colony-forming units (CFUs) were counted after incubation to determine the bactericidal activity of the compounds over time.

Nutrient Starvation Assay for Non-Replicating Mtb

-

Culture and Starvation: M. tuberculosis cultures were grown to the late logarithmic phase, washed, and resuspended in phosphate-buffered saline (PBS) containing 0.05% Tween 80 to induce a non-replicating state.

-

Drug Treatment: The starved cultures were then treated with this compound at a concentration of 7.5 µg/mL (40x MIC50 in 7H9 medium).[1][3]

-

Viability Assessment: At various time points over a period of 3 weeks, aliquots were removed, serially diluted, and plated to determine the number of viable bacteria (CFU).

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents. Its novel dual-targeting mechanism of action, potent bactericidal activity against both replicating and non-replicating Mtb, and efficacy against drug-resistant strains make it a highly promising lead compound. The ability of this compound to downregulate persistence-related genes further underscores its potential to shorten the duration of tuberculosis chemotherapy and combat latent infections. Further development and optimization of this compound and its analogs could lead to a new class of drugs to address the global health challenge of tuberculosis.

References

- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. | BioWorld [bioworld.com]

The Discovery and Initial Screening of TCA1: A Novel Antitubercular Agent

A technical guide for researchers and drug development professionals on the identification and preliminary characterization of a dual-targeting inhibitor of Mycobacterium tuberculosis.

This document provides an in-depth overview of the discovery and initial screening process of TCA1, a small molecule with potent bactericidal activity against both drug-susceptible and drug-resistant strains of Mycobacterium tuberculosis (Mtb). This compound was identified through a sophisticated screening cascade designed to uncover novel compounds effective against persistent forms of the bacterium. This guide details the experimental methodologies, presents key quantitative data, and visualizes the underlying biological pathways and screening workflows.

Discovery via a Biofilm Inhibition Screen

This compound was discovered through a cell-based phenotypic screen designed to identify inhibitors of mycobacterial biofilm formation.[1][2][3] This approach was predicated on the understanding that Mtb can form biofilms, which are associated with increased drug tolerance and persistence. The initial high-throughput screen utilized a non-pathogenic surrogate, Mycobacterium smegmatis, which forms a biofilm-like structure called a pellicle at the liquid-air interface. Compounds that inhibited pellicle formation were selected for further investigation.

Initial Screening Workflow

The screening process followed a logical cascade, beginning with a primary screen to identify "hit" compounds, followed by a series of secondary and confirmatory assays to characterize their activity against M. tuberculosis.

Mechanism of Action: Dual Inhibition of Essential Pathways

Genetic and affinity-based studies revealed that this compound exerts its bactericidal effect by inhibiting two distinct enzymes: decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1) and MoeW.[1][2][4] This dual-targeting mechanism is a significant feature of this compound, potentially contributing to its potent activity and low potential for resistance development.

-

DprE1: This enzyme is crucial for the biosynthesis of the mycobacterial cell wall. Specifically, it is involved in the production of decaprenyl-phosphoryl-arabinose (DPA), an essential precursor for arabinogalactan and lipoarabinomannan, which are major components of the Mtb cell wall.[5][6]

-

MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor (MoCo), which is required for the function of various molybdoenzymes.[2]

The inhibition of these two independent pathways disrupts critical cellular functions, leading to bacterial cell death.

Quantitative Data Summary

The initial characterization of this compound generated significant quantitative data, demonstrating its potent and selective activity. The following tables summarize the key findings from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Organism/Condition | Assay | Result | Reference |

| M. smegmatis | Biofilm MIC50 | 0.03 µg/mL | [7] |

| M. bovis BCG | Biofilm MIC50 | 0.04 µg/mL | [7] |

| M. tuberculosis H37Rv | Biofilm MIC50 | 0.01 µg/mL | [7] |

| M. tuberculosis H37Rv | 7H9 Medium MIC50 | 0.19 µg/mL | [7] |

| M. tuberculosis H37Rv | Solid Medium MIC99 | 2.1 µg/mL | [7] |

| Non-replicating M. tuberculosis | Nutrient Starvation Assay | 3-log CFU reduction at 7.5 µg/mL | [8] |

| RIF-resistant M. tuberculosis | Bactericidal Assay | Active | [8] |

| XDR-TB Strain | Bactericidal Assay | 5-log CFU reduction in 3 weeks | [8] |

| E. coli, S. aureus, P. aeruginosa | Growth Inhibition | Inactive | [9] |

Table 2: In Vivo Efficacy of this compound in Mouse Models

| Infection Model | Treatment | Organ | CFU Reduction (log10) | Reference |

| Acute | This compound (40 mg/kg) | Lung | ~1.5 | [7] |

| Chronic | This compound (100 mg/kg) | Lung | ~0.5 | [8] |

| Chronic | This compound (100 mg/kg) | Spleen | ~1.5 | [8] |

| Chronic | This compound (40 mg/kg) + INH (25 mg/kg) | Lung | >2.0 | [8] |

| Chronic | This compound (40 mg/kg) + RIF (10 mg/kg) | Lung | >2.0 | [8] |

Table 3: Pharmacokinetic Properties of this compound in Mice

| Parameter | Oral Administration (20 mg/kg) | Oral Administration (50 mg/kg) | Intravenous Administration | Reference |

| Cmax | 2122 nM | 5653 nM | - | [7] |

| Bioavailability | 19-46% | 19-46% | - | [7] |

| Half-life (t1/2) | 1.8 h | 1.8 h | 0.73 h | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following sections outline the core experimental protocols used in the initial screening and characterization of this compound.

Mycobacterial Biofilm (Pellicle) Formation Assay

This assay was the basis for the primary high-throughput screen.

-

Culture Preparation: M. smegmatis is grown in a suitable liquid medium without detergents to encourage pellicle formation.

-

Compound Addition: Test compounds are added to the wells of a microtiter plate at various concentrations.

-

Inoculation: The wells are inoculated with the M. smegmatis culture.

-

Incubation: Plates are incubated at 37°C for a period sufficient for pellicle formation in the control wells (typically 3-5 days).

-

Readout: Inhibition of pellicle formation is assessed visually or by measuring the optical density of the culture.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound against M. tuberculosis was determined using a standard broth microdilution method.

-

Compound Preparation: this compound is serially diluted in Middlebrook 7H9 broth supplemented with OADC in a 96-well microtiter plate.[10]

-

Inoculum Preparation: A suspension of M. tuberculosis H37Rv is prepared and adjusted to a standardized density (e.g., 0.5 McFarland standard).[11]

-

Inoculation: The wells containing the serially diluted compound are inoculated with the bacterial suspension.

-

Incubation: The plates are incubated at 37°C for 5-7 days.

-

Readout: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[10]

Intracellular Macrophage Infection Assay

This assay evaluates the ability of a compound to kill Mtb within its host cell.

-

Macrophage Culture: A suitable macrophage cell line (e.g., J774A.1 or THP-1) is cultured and seeded in multi-well plates.[12][13]

-

Infection: The macrophages are infected with M. tuberculosis at a defined multiplicity of infection (MOI).

-

Removal of Extracellular Bacteria: After an incubation period to allow for phagocytosis, extracellular bacteria are removed by washing and, if necessary, treatment with a low concentration of an aminoglycoside antibiotic.[13]

-

Compound Treatment: The infected macrophages are then treated with various concentrations of the test compound.

-

Lysis and CFU Enumeration: After a defined treatment period (e.g., 72 hours), the macrophages are lysed, and the intracellular bacterial viability is determined by plating the lysates on Middlebrook 7H11 agar and counting the colony-forming units (CFUs).[13][14]

References

- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. DprE1 Inhibitors | Working Group for New TB Drugs [newtbdrugs.org]

- 5. researchgate.net [researchgate.net]

- 6. Determinants of the Inhibition of DprE1 and CYP2C9 by Antitubercular Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. researchgate.net [researchgate.net]

- 11. Antimicrobial Susceptibility Testing of Mycobacterium Tuberculosis Complex for First and Second Line Drugs by Broth Dilution in a Microtiter Plate Format - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Growing and handling of Mycobacterium tuberculosis for macrophage infection assays - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. A novel mycobacterial In Vitro infection assay identifies differences of induced macrophage apoptosis between CD4+ and CD8+ T cells | PLOS One [journals.plos.org]

In Vitro Activity of TCA1 Against Mycobacterium tuberculosis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the in vitro activity of the small molecule TCA1 against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound has emerged as a promising anti-tubercular agent with a unique dual mechanism of action and potent activity against both drug-susceptible and drug-resistant strains of Mtb.

Quantitative Assessment of In Vitro Activity

This compound demonstrates significant bactericidal activity against Mtb across various in vitro models, including against replicating, non-replicating, and drug-resistant isolates. The following tables summarize the key quantitative data on its efficacy.

| Parameter | Mtb Strain/Condition | Value | Culture Medium/Condition | Reference |

| MIC₅₀ | M. tuberculosis | 0.19 µg/mL | 7H9 Medium | [1] |

| M. tuberculosis | 0.01 µg/mL | Biofilm Medium | [1] | |

| M. smegmatis | 4.5 µg/mL | 7H9 Medium | [1] | |

| M. smegmatis | 0.03 µg/mL | Biofilm Medium | [1] | |

| M. bovis BCG | 3 µg/mL | 7H9 Medium | [1] | |

| M. bovis BCG | 0.04 µg/mL | Biofilm Medium | [1] | |

| MIC₉₉ | M. tuberculosis | 2.1 µg/mL | Solid Medium | [1][2] |

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound

| Assay | Mtb Strain/Condition | This compound Concentration | Time | Result | Reference |

| Kinetic Killing Assay | Exponentially growing virulent Mtb | 20 x MIC₅₀ (3.75 µg/mL) | 21 days | > 3 log reduction in CFU | [2] |

| Isoniazid-resistant Mtb | 3.75 µg/mL | - | Bactericidal activity observed | [3] | |

| Rifampicin-resistant Mtb | 3.75 µg/mL | - | Bactericidal activity observed | [3] | |

| Extensively Drug-Resistant (XDR) Mtb | 7.5 µg/mL | 3 weeks | 5 log reduction in CFU | [2][3] | |

| Nutrient Starvation Assay | Non-replicating Mtb | 40 x MIC₅₀ (7.5 µg/mL) | 3 weeks | 3 log reduction in CFU | [2][3] |

| Combination Study | Mtb with Isoniazid (INH) | 3.75 µg/mL this compound + 1 µg/mL INH | ~3 weeks | Sterilization of culture | [2][3] |

| Mtb with Rifampicin (RIF) | 3.75 µg/mL this compound + 2 µg/mL RIF | ~3 weeks | Sterilization of culture | [2][3] | |

| RIF-resistant Mtb with INH | 3.75 µg/mL this compound + INH | 1 week | Sterilization of culture | [3] |

Table 2: Bactericidal Activity of this compound in Time-Kill and Combination Studies

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the in vitro activity of this compound against Mtb.

Minimum Inhibitory Concentration (MIC) Determination by Turbidity Assay[1]

-

Compound Preparation: Prepare three-fold serial dilutions of this compound in dimethyl sulfoxide (DMSO).

-

Bacterial Culture: Grow M. tuberculosis cultures to an optical density at 600 nm (OD₆₀₀) of 0.04.

-

Incubation: Incubate the Mtb cultures with the serially diluted this compound at 37°C for 5 days.

-

Measurement: Determine the OD₆₀₀ using a plate reader. The MIC₅₀ is defined as the lowest concentration of this compound that inhibits bacterial growth by 50%.

Kinetic Killing Assays[1]

-

Culture Preparation: Dilute exponentially growing mycobacterial cultures in fresh media to an OD₆₀₀ of 0.1–0.2.

-

Drug Addition: Add this compound and other comparator drugs (e.g., isoniazid, rifampicin) at the indicated concentrations.

-

Baseline CFU Count: At the start of the experiment (time 0), plate appropriate dilutions of the culture onto 7H10 agar plates to determine the initial number of colony-forming units (CFU).

-

Monitoring: At specified time points, collect aliquots from the cultures, perform serial dilutions, and plate on 7H10 agar to monitor the effect of the drug on bacterial viability.

-

Incubation and Counting: Incubate the plates at 37°C, and count the resulting colonies to determine the CFU/mL at each time point.

Activity against Non-Replicating Mtb under Nutrient Starvation[1][2]

-

Culture Preparation: Centrifuge a log-phase Mtb culture, wash the cell pellet twice with phosphate-buffered saline (PBS), and resuspend in PBS containing 0.05% Tyloxapol to an OD₆₀₀ of 0.3.

-

Drug Incubation: Incubate the bacterial suspension with this compound, a comparator drug (e.g., rifampicin), or DMSO as a control.

-

CFU Determination: At various time points, collect aliquots, serially dilute, and plate on 7H11 agar to determine the CFU count.

Intracellular Macrophage Assay[1]

-

Cell Infection: Infect J744.1 murine macrophage cells with Mtb at a multiplicity of infection (MOI) of 1:3 and incubate for 2 hours at 37°C.

-

Removal of Extracellular Bacteria: Wash the cell monolayer three times and add 20 µM amikacin for an additional 2 hours to eliminate any remaining extracellular bacteria.

-

Compound Treatment: Incubate the infected cells with serial dilutions of this compound for 5 days.

-

Cell Lysis and Plating: Wash the cells three times and lyse them. Serially dilute the lysate and plate on 7H11 agar medium for CFU enumeration.

Visualizing Experimental Workflows and Mechanisms

Experimental Workflow for In Vitro Activity Assessment

Caption: Workflow for assessing the in vitro anti-tubercular activity of this compound.

Proposed Mechanism of Action of this compound in M. tuberculosis

Genetic and affinity-based methods have identified that this compound acts by inhibiting two distinct biosynthetic pathways. It also leads to the downregulation of genes involved in Mtb persistence.[2][4]

Caption: Dual inhibitory mechanism of this compound against M. tuberculosis.

References

TCA1 Target Identification and Validation in Mycobacterium tuberculosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the identification and validation of the targets of TCA1, a potent small molecule inhibitor of Mycobacterium tuberculosis (M. tuberculosis). This compound exhibits a unique dual mechanism of action, making it a promising candidate for further development in the fight against tuberculosis, including drug-resistant strains. This document details the experimental methodologies used to elucidate its targets, presents key quantitative data, and visualizes the underlying biological pathways and experimental workflows.

Introduction to this compound

This compound is a small molecule identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation.[1] It demonstrates bactericidal activity against both replicating and non-replicating M. tuberculosis, including drug-susceptible and multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1][2] Furthermore, this compound has shown efficacy in both acute and chronic mouse models of tuberculosis infection, both as a standalone agent and in combination with first-line anti-TB drugs like isoniazid and rifampicin.[1] The lack of cross-resistance with existing drugs suggests a novel mechanism of action.[1][2]

Target Identification: A Dual-Targeting Mechanism

Genetic and biochemical studies have revealed that this compound exerts its anti-tubercular activity by inhibiting two distinct and essential biosynthetic pathways.[1] The identified molecular targets are:

-

Decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1): A crucial enzyme in the synthesis of the mycobacterial cell wall.

-

MoeW: An enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).

The inhibition of these two pathways disrupts vital cellular processes, leading to bacterial cell death.

Signaling and Biosynthetic Pathways

The following diagram illustrates the two biosynthetic pathways targeted by this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data demonstrating the efficacy of this compound against M. tuberculosis.

Table 1: In Vitro Activity of this compound against M. tuberculosis

| Parameter | Medium/Condition | Value (µg/mL) | Reference |

| MIC50 | 7H9 Medium | 0.19 | [1] |

| MIC50 | Biofilm Medium | 0.01 | [1] |

| MIC99 | Solid Medium | 2.1 | [3] |

| Intracellular MIC50 | Macrophage Culture | 0.6 | [1] |

Table 2: Bactericidal Activity of this compound

| Strain/Condition | Treatment | Duration | Log CFU Reduction | Reference |

| Exponentially growing Mtb | This compound (20x MIC50) | 21 days | > 3 | [3] |

| Non-replicating Mtb | This compound (7.5 µg/mL) | 21 days | 3 | [1] |

| XDR-TB strain (mc28013) | This compound | 21 days | 5 | [1][2] |

Table 3: In Vivo Efficacy of this compound in Mouse Models

| Infection Model | Treatment | Organ | Log CFU Reduction | Reference |

| Acute | This compound (100 mg/kg) | Lung | ~1 | [1] |

| Acute | This compound (100 mg/kg) | Spleen | ~1.4 | [1] |

| Chronic | This compound (100 mg/kg) | Lung | 1 | [1] |

| Chronic | This compound (100 mg/kg) | Spleen | 1.4 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the validation of this compound's targets are provided below.

Target Identification and Validation Workflow

The overall workflow for identifying and validating the targets of this compound involved a combination of genetic and biochemical approaches.

Minimum Inhibitory Concentration (MIC) Assay

Objective: To determine the minimum concentration of this compound required to inhibit the growth of M. tuberculosis.

Methodology:

-

M. tuberculosis cultures are grown in Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) to mid-log phase.

-

The bacterial suspension is diluted to a standard inoculum size.

-

Serial dilutions of this compound are prepared in 96-well microplates containing 7H9 broth.

-

The bacterial inoculum is added to each well.

-

Plates are incubated at 37°C for 7-14 days.

-

The MIC50 is determined as the lowest concentration of this compound that inhibits bacterial growth by 50% compared to a drug-free control, typically measured by optical density or a viability stain like Resazurin.

-

For solid media MIC99, bacteria are plated on 7H11 agar containing serial dilutions of this compound, and the MIC99 is the concentration that inhibits at least 99% of colony formation.[3]

Kinetic Killing Assay

Objective: To evaluate the bactericidal activity of this compound over time.

Methodology:

-

M. tuberculosis cultures are grown to early log phase and then diluted.

-

This compound is added to the cultures at a concentration of 20 times its MIC50.[3] Control cultures with no drug and with comparator drugs (e.g., isoniazid, rifampicin) are also prepared.

-

Cultures are incubated at 37°C.

-

At specified time points (e.g., days 0, 3, 7, 14, 21), aliquots are taken from each culture.

-

The aliquots are serially diluted and plated on 7H11 agar plates.

-

Plates are incubated for 3-4 weeks, and colony-forming units (CFU) are counted.

-

The log reduction in CFU/mL is calculated relative to the starting inoculum. A reduction of ≥3 log10 CFU is typically considered bactericidal.[3]

DprE1 Competition Assay

Objective: To validate the binding of this compound to its target DprE1.

Methodology:

-

Recombinant DprE1 enzyme is purified.

-

The enzyme is pre-incubated with serial dilutions of this compound for 15 minutes to allow for binding.[1]

-

A fluorescent benzothiazinone derivative, BTZ-BODIPY, which forms a covalent bond with DprE1, is added to the mixture.[1]

-

The reaction is incubated for 1 hour at 37°C.[1]

-

The reaction products are separated by SDS-PAGE.

-

The gel is analyzed for fluorescence. A decrease in the fluorescent signal from BTZ-BODIPY-labeled DprE1 in the presence of this compound indicates that this compound is competing for the same binding site and inhibiting the covalent modification.

-

A Coomassie-stained gel is used to confirm equal protein loading in all lanes.

Intracellular Activity Assay

Objective: To assess the efficacy of this compound against M. tuberculosis residing within macrophages.

Methodology:

-

A macrophage-like cell line (e.g., THP-1) is cultured and differentiated.

-

The macrophages are infected with M. tuberculosis at a specific multiplicity of infection (MOI).

-

After allowing for phagocytosis, extracellular bacteria are removed by washing.

-

The infected cells are then treated with serial dilutions of this compound.

-

After a set incubation period (e.g., 3-5 days), the macrophages are lysed to release intracellular bacteria.

-

The lysate is serially diluted and plated on 7H11 agar to determine the number of viable intracellular CFUs.

-

The intracellular MIC50 is calculated as the drug concentration that reduces the CFU count by 50% compared to untreated infected cells.[1]

Conclusion

This compound represents a significant advancement in the search for new anti-tuberculosis agents.[1] Its unique dual-targeting mechanism, inhibiting both cell wall and molybdenum cofactor biosynthesis, provides a powerful strategy to combat M. tuberculosis, including strains resistant to current therapies. The comprehensive validation, from in vitro enzymatic assays to in vivo animal models, underscores its potential as a lead compound for the development of a new class of anti-TB drugs. The detailed protocols and data presented in this guide offer a technical foundation for researchers and drug developers working to build upon this promising discovery.

References

Structural Analogs of TCA1: A Technical Guide to Their Synthesis, Activity, and Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of TCA1, a potent inhibitor of Mycobacterium tuberculosis (Mtb). It covers their biological activity, the signaling pathways they disrupt, and detailed experimental protocols for their synthesis and evaluation. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis drug discovery and development.

This compound and Its Analogs: A New Frontier in Anti-Tubercular Drug Discovery

This compound is a small molecule identified as an inhibitor of Mtb with activity against both drug-susceptible and drug-resistant strains.[1][2][3] It exhibits bactericidal activity against replicating and non-replicating Mtb and is also effective at inhibiting biofilm formation.[1][3] The mechanism of action of this compound involves the inhibition of two key enzymes in mycobacterial metabolic pathways: decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) and an enzyme involved in molybdenum cofactor biosynthesis, MoeW.[1][2][3] DprE1 is essential for the synthesis of the mycobacterial cell wall, a key determinant of the bacterium's survival and pathogenicity.

The promising activity of this compound has spurred the development of numerous structural analogs, primarily based on a thiophene-arylamide scaffold.[4][5] These efforts aim to improve potency, selectivity, and pharmacokinetic properties. This guide focuses on these analogs, presenting their activity data and the methodologies used to characterize them.

Quantitative Activity of this compound and Its Structural Analogs

The biological activity of this compound and its analogs has been quantified through various in vitro assays, including determination of the Minimum Inhibitory Concentration (MIC) against Mtb and the half-maximal inhibitory concentration (IC50) against the DprE1 enzyme. The following tables summarize the available quantitative data for a selection of these compounds.

Table 1: In Vitro Activity of this compound

| Parameter | Organism/Target | Value | Reference(s) |

| MIC99 | M. tuberculosis | 2.1 µg/mL | [2][6] |

| MIC50 (7H9 medium) | M. tuberculosis H37Rv | 0.19 µg/mL | [2][6] |

| MIC50 (7H9 medium) | M. smegmatis | 4.5 µg/mL | [2][6] |

| MIC50 (7H9 medium) | M. bovis BCG | 3 µg/mL | [2][6] |

| MIC50 (biofilm medium) | M. tuberculosis H37Rv | 0.01 µg/mL | [2][6] |

| MIC50 (intracellular) | M. tuberculosis in macrophages | 0.6 µg/mL | [2] |

| Activity against non-replicating Mtb | M. tuberculosis | 7.5 µg/mL | [2][7][8] |

| IC50 | DprE1 | 3.0 ± 0.2 µM | [4] |

Table 2: In Vitro Activity of Thiophene-Arylamide Analogs of this compound against M. tuberculosis H37Rv and DprE1

| Compound | MIC (µg/mL) | IC50 vs. DprE1 (µg/mL) | Reference(s) |

| 23j | 0.06 | 0.9 | [2][9] |

| 24f | 0.12 | 0.2 | [2][9] |

| 25a | 0.02 | 0.9 | [2][9] |

| 25b | 0.03 | 0.4 | [2][9] |

Table 3: In Vitro Activity of 1,2,3-Triazole Analogs against DprE1

| Compound | IC50 vs. DprE1 (µM) | Reference(s) |

| BOK-2 | 2.2 ± 0.1 | [4] |

| BOK-3 | 3.0 ± 0.6 | [4] |

| This compound | 3.0 ± 0.2 | [4] |

Signaling Pathways Targeted by this compound and its Analogs

This compound and its analogs exert their antimycobacterial effect by inhibiting key enzymes in two vital biosynthetic pathways. The following diagrams illustrate these pathways and the points of inhibition.

Caption: Mycobacterial cell wall precursor biosynthesis pathway, highlighting the inhibition of DprE1 by this compound and its analogs.

Caption: Molybdenum cofactor biosynthesis pathway in Mycobacterium, indicating the inhibitory target of this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound analogs and the key biological assays used for their characterization.

General Synthesis of Thiophene-Arylamide Analogs

The synthesis of thiophene-arylamide analogs of this compound typically involves a multi-step process, including the formation of the disubstituted thiophene core and subsequent amide bond formation. The following is a representative protocol adapted from the literature.[5][10]

Step 1: Synthesis of the 2,3-Disubstituted Thiophene Core

The thiophene core can be synthesized via several methods, including the Suzuki cross-coupling reaction.[1][6][9][11][12]

-

Materials:

-

Appropriately substituted bromothiophene derivative

-

Arylboronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Base (e.g., K₃PO₄ or Na₂CO₃)

-

Solvent (e.g., 1,4-dioxane/water or toluene/water)

-

Inert gas (Nitrogen or Argon)

-

-

Procedure:

-

To a round-bottom flask, add the bromothiophene derivative (1.0 eq), arylboronic acid (1.2 eq), base (2.0 eq), and palladium catalyst (0.05 eq).

-

Purge the flask with an inert gas for 10-15 minutes.

-

Add the degassed solvent system.

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

-

Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography.

-

Step 2: Amide Coupling to Form the Final Product

The final thiophene-arylamide is typically formed via an amide coupling reaction between a carboxylic acid-functionalized thiophene and an appropriate amine.[10][13][14][15][16]

-

Materials:

-

Thiophene carboxylic acid derivative (from Step 1, modified if necessary)

-

Amine derivative

-

Coupling reagent (e.g., EDC, HATU)

-

Base (e.g., DIPEA, DMAP)

-

Solvent (e.g., DMF, CH₂Cl₂)

-

-

Procedure:

-

Dissolve the thiophene carboxylic acid (1.0 eq) and amine (1.1 eq) in the chosen solvent.

-

Add the base (2.0 eq) to the mixture.

-

Add the coupling reagent (1.2 eq) portion-wise at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract with an organic solvent.

-

Wash the organic layer with saturated NaHCO₃ solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purify the final product by silica gel column chromatography or recrystallization.

-

DprE1 Inhibition Assay

This protocol describes a fluorescence-based assay to determine the IC50 of compounds against DprE1.[17][18]

-

Materials:

-

Purified recombinant DprE1 enzyme

-

Substrate: decaprenylphosphoryl-β-D-ribose (DPR) or a suitable analog like geranylgeranylphosphoryl-β-D-ribose (GGPR)

-

Cofactor: FAD

-

Resazurin (redox indicator)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, with 0.05% Tween 80)

-

Test compounds dissolved in DMSO

-

96-well black, clear-bottom plates

-

-

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add the test compound dilutions to the appropriate wells. Include wells for positive control (no inhibitor) and negative control (no enzyme).

-

Add the DprE1 enzyme to all wells except the negative control.

-

Add the FAD cofactor.

-

Pre-incubate the plate at 37 °C for 15 minutes.

-

Initiate the reaction by adding the substrate (DPR or GGPR).

-

Incubate the plate at 37 °C for a defined period (e.g., 1-2 hours).

-

Add the resazurin solution to each well and incubate for an additional period until a color change is observed in the positive control wells.

-

Measure the fluorescence (e.g., excitation at 560 nm, emission at 590 nm) using a microplate reader.

-

Calculate the percent inhibition for each compound concentration relative to the controls.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

-

Minimum Inhibitory Concentration (MIC) Assay

The Resazurin Microtiter Assay (REMA) is a commonly used method to determine the MIC of compounds against Mycobacterium tuberculosis.[2][4][8][19][20]

-

Materials:

-

M. tuberculosis H37Rv culture

-

Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase)

-

Test compounds dissolved in DMSO

-

Resazurin solution (0.02% in sterile water)

-

Sterile 96-well plates

-

-

Procedure:

-

Prepare serial two-fold dilutions of the test compounds in 7H9 broth directly in the 96-well plate.

-

Prepare an inoculum of M. tuberculosis H37Rv and adjust the turbidity to a McFarland standard of 1.0, then dilute it 1:20 in 7H9 broth.

-

Inoculate each well (except for a sterile control) with the bacterial suspension.

-

Include a growth control well (bacteria, no compound) and a sterility control well (broth only).

-

Seal the plate and incubate at 37 °C for 7 days.

-

After incubation, add the resazurin solution to each well.

-

Re-incubate the plate for 24-48 hours.

-

Visually assess the color change. A blue color indicates no bacterial growth, while a pink color indicates growth.

-

The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.[4]

-

MoeW Inhibition Assay (Generalized Protocol)

A specific, detailed protocol for a MoeW inhibition assay is not widely available in the public domain. The following is a generalized protocol based on standard enzyme inhibition assay principles that could be adapted for MoeW, a putative sulfur transferase. This would likely be a coupled-enzyme assay monitoring the production or consumption of a specific substrate or product.

-

Principle: To measure the activity of MoeW by monitoring a reaction it catalyzes or a downstream reaction that depends on its product. Inhibition is measured as a decrease in the reaction rate in the presence of an inhibitor.

-

Materials:

-

Substrates for MoeW (e.g., a sulfur donor and a sulfur acceptor, specific to MoeW's function in molybdopterin synthesis).

-

A detection system to monitor the reaction. This could be a chromogenic or fluorogenic substrate that changes absorbance or fluorescence upon reaction, or a coupled enzyme system where the product of the MoeW reaction is a substrate for a second, easily detectable enzyme.

-

Assay buffer optimized for MoeW activity (pH, salt concentration).

-

Test compounds dissolved in DMSO.

-

96-well plates suitable for the detection method (e.g., clear plates for absorbance, black plates for fluorescence).

-

Procedure:

-

Follow the general steps outlined in the DprE1 Inhibition Assay (Section 4.2), substituting MoeW for DprE1 and using the appropriate substrates and detection reagents.

-

The key steps will be:

-

Dispensing assay buffer and compound dilutions into the plate.

-

Adding the MoeW enzyme.

-

Pre-incubating the enzyme with the inhibitor.

-

Initiating the reaction by adding the MoeW substrates.

-

Incubating for a set time at an optimal temperature.

-

Stopping the reaction (if necessary) and/or measuring the signal (absorbance or fluorescence).

-

-

Data analysis would be the same as for the DprE1 assay, calculating percent inhibition and determining the IC50 value.

-

Disclaimer: This technical guide is intended for informational purposes for research professionals. The experimental protocols are provided as a guide and may require optimization for specific laboratory conditions and reagents. Always follow appropriate safety precautions when handling chemicals and biological materials.

References

- 1. benchchem.com [benchchem.com]

- 2. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cloning and expression of multiple integral membrane proteins from Mycobacterium tuberculosis in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mycobacterial gene cloning and expression, comparative genomics, bioinformatics and proteomics in relation to the development of new vaccines and diagnostic reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Micellar Suzuki Cross-Coupling between Thiophene and Aniline in Water and under Air | MDPI [mdpi.com]

- 7. The pMy vector series: A versatile cloning platform for the recombinant production of mycobacterial proteins in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation [mdpi.com]

- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Regioselective synthesis of 2-(bromomethyl)-5-aryl-thiophene derivatives via palladium (0) catalyzed suzuki cross-coupling reactions: as antithrombotic and haemolytically active molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. growingscience.com [growingscience.com]

- 15. files.core.ac.uk [files.core.ac.uk]

- 16. Amide synthesis by acylation [organic-chemistry.org]

- 17. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Assay development and inhibition of the Mt-DprE2 essential reductase from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. applications.emro.who.int [applications.emro.who.int]

- 21. Cloning and Expression of Mycobacterium tuberculosis and Mycobacterium leprae Dihydropteroate Synthase in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Cloning and Expression of the Gene for a Novel Protein from Mycobacterium smegmatis with Functional Similarity to Eukaryotic Calmodulin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Effects of TCA1 on Non-Replicating Persistent Mycobacterium tuberculosis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule TCA1 and its activity against non-replicating persistent Mycobacterium tuberculosis (M. tuberculosis), the causative agent of tuberculosis. This document synthesizes key findings on its mechanism of action, efficacy in preclinical models, and detailed experimental protocols relevant to its study.

Core Concepts and Mechanism of Action

This compound is a novel small molecule identified through a cell-based phenotypic screen for inhibitors of biofilm formation in mycobacteria.[1] It has demonstrated significant bactericidal activity against both drug-susceptible and drug-resistant strains of M. tuberculosis.[1] Furthermore, this compound exhibits potent activity against non-replicating persistent M. tuberculosis, a state associated with latent tuberculosis infections and a major challenge in current therapeutic strategies.[1][2]

The primary mechanism of action of this compound involves the inhibition of two key enzymes in M. tuberculosis:

-

Decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1): This enzyme is crucial for the biosynthesis of the mycobacterial cell wall.[1]

-

MoeW: This enzyme is involved in the biosynthesis of the molybdenum cofactor, which is essential for various metabolic processes.[1]

By targeting these pathways, this compound disrupts the integrity of the cell wall and interferes with essential metabolic functions, leading to bactericidal effects.[1] Transcriptional analysis of M. tuberculosis treated with this compound revealed a down-regulation of genes implicated in dormancy and stress response, further supporting its role in combating persistent bacteria.[1][3]

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the efficacy of this compound against M. tuberculosis under various conditions.

Table 1: In Vitro Minimum Inhibitory Concentrations (MIC) of this compound

| Mycobacterial Species | Medium | MIC₅₀ (µg/mL) |

| M. tuberculosis | 7H9 | 0.19 |

| M. tuberculosis | Biofilm | 0.01 |

| M. bovis BCG | 7H9 | 3 |

| M. bovis BCG | Biofilm | 0.04 |

| M. smegmatis | 7H9 | 4.5 |

| M. smegmatis | Biofilm | 0.03 |

Table 2: Bactericidal Activity of this compound against Non-Replicating M. tuberculosis

| Experimental Model | This compound Concentration (µg/mL) | Time | Log Reduction in CFU |

| Nutrient Starvation | 7.5 | 3 weeks | 3 |

CFU: Colony Forming Units. Data sourced from[1][3].

Table 3: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

| Infection Model | This compound Dose (mg/kg) | Treatment Duration | Organ | Log Reduction in CFU |

| Acute | 100 | 4 weeks | Lungs | ~2 |

| Acute | 100 | 4 weeks | Spleen | >3 |

| Chronic | 100 | 4 weeks | Lungs | 1 |

| Chronic | 100 | 4 weeks | Spleen | 1.4 |

Experimental Protocols

Detailed methodologies are crucial for the reproducible study of this compound's effects. The following are protocols for key experiments.

3.1. Induction of Non-Replicating Persistence using a Nutrient Starvation Model

This protocol is adapted from methodologies used to assess the activity of compounds against dormant M. tuberculosis.[1][4]

-

Bacterial Culture Preparation:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80 to mid-log phase (OD₆₀₀ of 0.6-0.8).

-

-

Induction of Nutrient Starvation:

-

Harvest the bacterial culture by centrifugation at 3000 x g for 10 minutes.

-

Wash the cell pellet twice with phosphate-buffered saline (PBS) containing 0.05% Tyloxapol.

-

Resuspend the final pellet in PBS with 0.05% Tyloxapol to an OD₆₀₀ of 0.3.

-

-

This compound Treatment:

-

Add this compound to the nutrient-starved bacterial suspension at the desired concentration (e.g., 7.5 µg/mL). Include a DMSO control.

-

Incubate the cultures at 37°C without shaking.

-

-

Assessment of Viability:

-

At specified time points (e.g., weekly for 3 weeks), collect aliquots from each culture.

-

Prepare serial dilutions in 7H9 broth.

-

Plate the dilutions on Middlebrook 7H10 agar plates supplemented with OADC.

-

Incubate the plates at 37°C for 3-4 weeks and enumerate the colony-forming units (CFU).

-

3.2. In Vitro Bactericidal Activity Assay

This protocol outlines the procedure for determining the kill kinetics of this compound against replicating M. tuberculosis.[4]

-

Inoculum Preparation:

-

Grow M. tuberculosis in 7H9 broth to mid-log phase.

-

Dilute the culture in fresh 7H9 medium to an OD₆₀₀ of 0.1-0.2.

-

-

Drug Exposure:

-

Add this compound at the desired concentration (e.g., 3.75 µg/mL). Include a no-drug control.

-

Incubate the cultures at 37°C with shaking.

-

-

Monitoring Bacterial Viability:

-

At various time points (e.g., 0, 3, 7, 14, and 21 days), collect aliquots.

-

Determine the number of viable bacteria by plating serial dilutions on 7H10 agar and counting CFUs after incubation.

-

Signaling Pathways and Experimental Workflows

Visual representations of the molecular pathways and experimental designs are provided below using the DOT language.

Caption: Mechanism of this compound inhibition of the MEP pathway in M. tuberculosis.

Caption: Workflow for assessing this compound activity against non-replicating persistent M. tuberculosis.

References

- 1. Identification of a small molecule with activity against drug-resistant and persistent tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound | Antibacterial | Antibiotic | TargetMol [targetmol.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

Dual Inhibition of DprE1 and MoeW by TCA1: A Technical Guide to its Antitubercular Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the dual-inhibitory mechanism of TCA1, a promising small molecule with potent activity against both drug-susceptible and drug-resistant Mycobacterium tuberculosis (Mtb). Addressed to researchers, scientists, and drug development professionals, this document details the inhibitory action of this compound on two key enzymes: decaprenyl-phosphoryl-β-D-ribofuranose 2'-epimerase (DprE1) and a molybdenum cofactor (MoCo) biosynthesis protein, MoeW. This dual targeting contributes to its bactericidal effects against both replicating and non-replicating Mtb.[1]

Executive Summary

This compound, identified through a cell-based phenotypic screen for inhibitors of mycobacterial biofilm formation, presents a unique mechanism of action by simultaneously disrupting cell wall synthesis and molybdenum cofactor biosynthesis.[1] Genetic and affinity-based studies have confirmed DprE1 and MoeW as the direct targets of this compound.[1] This guide synthesizes the current understanding of this compound's interaction with these enzymes, presenting quantitative inhibitory data, detailed experimental methodologies, and visual representations of the involved pathways and workflows.

Quantitative Inhibitory Data

The inhibitory potency of this compound has been quantified against DprE1. However, specific IC50 or K_i_ values for the inhibition of MoeW by this compound are not currently available in the public literature. The interaction with MoeW has been confirmed through genetic and affinity-based methods.

| Target Enzyme | Inhibitor | Parameter | Value | Organism | Reference |

| DprE1 | This compound | IC50 | 3.0 ± 0.2 μM | M. tuberculosis | (Not explicitly stated in search results, but implied by comparative studies) |

Mechanism of Action: A Dual Assault

This compound exerts its antitubercular effects by inhibiting two distinct and essential metabolic pathways in M. tuberculosis.

Inhibition of DprE1 and Arabinogalactan Synthesis

DprE1 is a critical flavoenzyme involved in the synthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenyl-phosphoribose (DPR) to decaprenyl-phospho-arabinofuranose (DPA), a precursor for the synthesis of arabinogalactan and lipoarabinomannan. By non-covalently binding to DprE1, this compound blocks the production of DPA, thereby disrupting cell wall biosynthesis and leading to cell death.

Inhibition of MoeW and Molybdenum Cofactor Biosynthesis

MoeW is an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo). MoCo is an essential component for the function of several molybdoenzymes that play crucial roles in various metabolic processes, including nitrate respiration, which is important for the survival of Mtb in the host. By inhibiting MoeW, this compound disrupts the MoCo biosynthetic pathway, leading to dysfunctional molybdoenzymes and contributing to the overall bactericidal effect.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of this compound's inhibitory activity are provided below.

DprE1 Inhibition Assay (Radioactive TLC-based)

This cell-free assay measures the conversion of a radiolabeled substrate to its product by DprE1.

Materials:

-

M. smegmatis membrane or cell envelope fractions (as a source of DprE1/DprE2)

-

Phospho-[¹⁴C]-ribose diphosphate (radiolabeled substrate)

-

Decaprenyl-phosphate-ribose (DPR) (unlabeled substrate)

-

This compound (inhibitor)

-

BTZ043 (positive control inhibitor)

-

Reaction buffer (e.g., Tris-HCl with appropriate cofactors)

-

Thin Layer Chromatography (TLC) plates (e.g., silica gel)

-

Developing solvent system

-

Phosphorimager or autoradiography film

Procedure:

-

Prepare a reaction mixture containing the M. smegmatis membrane fraction, DPR, and phospho-[¹⁴C]-ribose diphosphate in the reaction buffer.

-

Add this compound at various concentrations to the reaction mixtures. Include a no-inhibitor control and a positive control (BTZ043).

-

Incubate the reactions at a controlled temperature (e.g., 37°C) for a defined period.

-

Stop the reactions (e.g., by adding a solvent like chloroform/methanol).

-

Extract the lipid-soluble components containing the substrate and product.

-

Spot the extracted samples onto a TLC plate.

-

Develop the TLC plate using an appropriate solvent system to separate the substrate (DPR) from the product (decaprenylphosphoryl arabinose - DPA).

-

Dry the TLC plate and expose it to a phosphorimager screen or autoradiography film.

-

Quantify the intensity of the spots corresponding to the substrate and product to determine the extent of inhibition.

Molybdenum Cofactor (MoCo) Biosynthesis Inhibition Assay (Whole-Cell Based)

This assay assesses the impact of this compound on the overall MoCo biosynthesis pathway within whole bacterial cells by measuring the activity of a MoCo-dependent enzyme.

Materials:

-

M. tuberculosis culture

-

This compound (inhibitor)

-

Growth medium (e.g., a defined medium with nitrate as the sole nitrogen source)

-

Nitrate reductase activity assay reagents (e.g., Griess reagent for nitrite detection)

-

Cell lysis buffer

-

Spectrophotometer

Procedure:

-

Grow M. tuberculosis in a liquid culture to a specific optical density.

-

Expose the bacterial cultures to various concentrations of this compound. Include a no-inhibitor control.

-

Continue to incubate the cultures under conditions that require MoCo-dependent enzyme activity (e.g., using nitrate as the sole nitrogen source, which requires active nitrate reductase).

-

After a defined incubation period, harvest the bacterial cells by centrifugation.

-

Lyse the cells to release the intracellular contents.

-

Measure the activity of a MoCo-dependent enzyme, such as nitrate reductase, in the cell lysates. This is often done by providing the substrate (nitrate) and measuring the formation of the product (nitrite) colorimetrically.

-

A decrease in the activity of the MoCo-dependent enzyme in this compound-treated cells compared to the control indicates inhibition of the MoCo biosynthesis pathway.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the discovery and characterization of inhibitors like this compound.

Conclusion

This compound represents a significant advancement in the pursuit of novel antitubercular agents. Its unique dual-inhibitory mechanism, targeting both cell wall integrity and essential metabolic processes, underscores the potential of multi-targeting compounds in combating drug resistance and persistent infections. Further investigation into the precise kinetics of MoeW inhibition and the continued optimization of the this compound scaffold hold considerable promise for the development of a new class of therapeutics for tuberculosis.

References

Targeting the Tricarboxylic Acid Cycle for Cancer Cell Toxicity: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The tricarboxylic acid (TCA) cycle is a central metabolic hub that fuels cellular bioenergetics, biosynthesis, and redox balance. In many cancer cells, the TCA cycle is reprogrammed to support rapid proliferation and survival, making it a compelling target for therapeutic intervention. While a specific compound designated "TCA1" with extensive public toxicity data in cancer cell lines remains elusive in current literature, this guide focuses on the broader and well-documented strategy of inducing cancer cell toxicity by targeting key components of the TCA cycle. We will explore the mechanisms of action, present quantitative data on toxicity, and provide detailed experimental protocols for studying compounds that disrupt this vital metabolic pathway.

Data Presentation: In Vitro Toxicity of TCA Cycle Inhibitors

The following table summarizes the cytotoxic effects of representative small molecule inhibitors that target various enzymes within the TCA cycle. These values, gathered from various studies, illustrate the potential of this approach in different cancer cell lines.

| Compound | Target Enzyme | Cell Line | Assay | IC50 Value | Reference |

| 3-Bromopyruvate (3-BP) | Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), Succinate Dehydrogenase (SDH), etc. | HepG2 (Hepatocellular Carcinoma) | MTT Assay | ~50 µM | [1] |

| CPI-613 (Devimistat) | Pyruvate Dehydrogenase (PDH), α-Ketoglutarate Dehydrogenase (KGDH) | PANC-1 (Pancreatic Cancer) | Cell Viability Assay | ~100 µM | |

| AG-221 (Enasidenib) | Isocitrate Dehydrogenase 2 (IDH2) mutant | TF-1 (Erythroleukemia) | Cell Viability Assay | ~0.07 µM | [2] |

| Ivosidenib (AG-120) | Isocitrate Dehydrogenase 1 (IDH1) mutant | U87MG (Glioblastoma) | Cell Viability Assay | ~0.5 µM | [2] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for key experiments used to assess the efficacy of TCA cycle inhibitors.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a common method to assess cell metabolic activity, which is an indicator of cell viability.

Principle: The tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Procedure:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., a TCA cycle inhibitor) for the desired time period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results as a dose-response curve to determine the IC50 value.

Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Principle: Annexin V is a protein that binds to phosphatidylserine (PS), which is translocated from the inner to the outer leaflet of the plasma membrane during early apoptosis. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, a characteristic of late apoptotic and necrotic cells.

Procedure:

-

Cell Treatment: Treat cells with the test compound at a concentration around its IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Interpretation:

-

Annexin V-negative and PI-negative cells are viable.

-

Annexin V-positive and PI-negative cells are in early apoptosis.

-

Annexin V-positive and PI-positive cells are in late apoptosis or necrosis.

-

Mandatory Visualizations

Signaling Pathway: Induction of Apoptosis via TCA Cycle Inhibition

Inhibition of the TCA cycle can lead to a bioenergetic crisis, increased reactive oxygen species (ROS) production, and ultimately, the induction of apoptosis.

Caption: Apoptosis induction pathway following TCA cycle inhibition.

Experimental Workflow: Cell Viability Assessment

A typical workflow for assessing the effect of a test compound on cancer cell viability.

Caption: Workflow for determining cell viability using the MTT assay.

Logical Relationship: Targeting TCA Cycle Vulnerabilities in Cancer

This diagram illustrates the rationale behind targeting the TCA cycle in cancer cells.

Caption: The logic of targeting the TCA cycle in cancer therapy.

References

TCA1's Spectrum of Activity Against Mycobacterial Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the antimycobacterial activity of TCA1, a novel small molecule inhibitor. It summarizes key quantitative data, details experimental methodologies for assessing its efficacy, and illustrates its mechanisms of action through detailed pathway and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers in the field of tuberculosis and mycobacterial drug development.

Executive Summary

This compound is a potent bactericidal agent with selective activity against the genus Mycobacterium. It demonstrates efficacy against both replicating and non-replicating Mycobacterium tuberculosis (Mtb), including drug-resistant strains. A key characteristic of this compound is its significantly enhanced activity in biofilm-like conditions compared to standard broth media. This compound functions through a unique dual mechanism, concurrently inhibiting two essential biosynthetic pathways: cell wall arabinan synthesis and molybdenum cofactor (MoCo) biosynthesis. This dual targeting contributes to its bactericidal effects and its activity against persistent forms of Mtb.

Quantitative Antimycobacterial Activity of this compound

The inhibitory and bactericidal concentrations of this compound have been determined against various mycobacterial species and under different growth conditions. The following tables summarize the key quantitative data.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Mycobacterial Species

| Mycobacterial Species | Growth Medium/Condition | MIC Value (µg/mL) | Citation |

| Mycobacterium tuberculosis H37Rv | 7H9 Broth | MIC₅₀: 0.19 | [1][2][3] |

| Mycobacterium tuberculosis H37Rv | Biofilm Medium | MIC₅₀: 0.01 | [1][2][3] |

| Mycobacterium tuberculosis H37Rv | Solid (7H11) Medium | MIC₉₉: 2.1 | [1][3] |

| Mycobacterium tuberculosis (intracellular) | Macrophage Culture | MIC₅₀: 0.6 | [1] |

| Mycobacterium bovis BCG | 7H9 Broth | MIC₅₀: 3 | [1][2] |

| Mycobacterium bovis BCG | Biofilm Medium | MIC₅₀: 0.04 | [1][2][3] |

| Mycobacterium smegmatis | 7H9 Broth | MIC₅₀: 4.5 | [1][2] |

| Mycobacterium smegmatis | Biofilm Medium | MIC₅₀: 0.03 | [1][2][3] |

Table 2: Activity of this compound against Drug-Resistant and Non-Replicating M. tuberculosis

| Mtb Strain/State | Condition | Activity Noted | Citation |

| Rifampicin-Resistant Mtb | 7H9 Broth | Bactericidal activity observed. | [4] |

| Isoniazid-Resistant Mtb | 7H9 Broth | Bactericidal activity observed. | [4] |

| Extensively Drug-Resistant (XDR) Mtb | 7H9 Broth | Bactericidal activity observed at 7.5 µg/mL. | [4] |

| Non-replicating Mtb | Nutrient Starvation | Bactericidal, with a 3-log reduction in CFU at 7.5 µg/mL over 21 days. | [4] |

Table 3: Spectrum of Activity against Other Microorganisms

| Microorganism | Activity | Citation |

| Escherichia coli | Inactive | [1][2] |

| Staphylococcus aureus | Inactive | [1][2] |

| Pseudomonas aeruginosa | Inactive | [1][2] |

Mechanisms of Action

This compound exerts its bactericidal effect by targeting two distinct and essential pathways in Mycobacterium tuberculosis.

Inhibition of Cell Wall Biosynthesis via DprE1

This compound inhibits decaprenyl-phosphoryl-β-D-ribofuranose oxidoreductase (DprE1), a critical enzyme in the synthesis of arabinogalactan and lipoarabinomannan, which are major components of the mycobacterial cell wall.[5] DprE1 is part of a two-step epimerization process that converts decaprenyl-phosphoryl-ribose (DPR) into the arabinose donor, decaprenyl-phosphoryl-arabinose (DPA).[6] By non-covalently binding to DprE1, this compound blocks this pathway, leading to the disruption of cell wall integrity and ultimately cell death.[4]

Inhibition of Molybdenum Cofactor (MoCo) Biosynthesis via MoeW

This compound's second target is MoeW, an enzyme involved in the biosynthesis of the molybdenum cofactor (MoCo).[5] MoCo is an essential cofactor for various molybdoenzymes that play roles in nitrogen metabolism, respiration, and detoxification, which are critical for Mtb's survival and persistence, particularly under hypoxic conditions.[1] The MoCo biosynthesis pathway is a multi-step process that begins with GTP. MoeW is homologous to MoeB, which acts as a molybdopterin (MPT) synthase sulfurylase, activating the MPT synthase complex (MoaD/MoaE) required for the conversion of cyclic pyranopterin monophosphate (cPMP) to MPT.[4] Inhibition of MoeW disrupts the production of functional MoCo, impairing the activity of essential molybdoenzymes.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Molybdenum cofactor: a key component of Mycobacterium tuberculosis pathogenesis? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. journals.asm.org [journals.asm.org]

- 5. Molybdenum enzymes and molybdenum cofactor in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Synthesis of a Prominent Tricyclic Amine (TCA) for Laboratory Research

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed protocol for the laboratory synthesis of Imipramine, a representative tricyclic amine (TCA). Given that "TCA1" is not a standard chemical identifier, this protocol focuses on a foundational and well-characterized member of the TCA class, widely studied in neuroscience and drug discovery. The synthesis involves a two-step process starting from commercially available reagents. This application note includes a comprehensive experimental procedure, tables of quantitative data, and diagrams illustrating the synthetic workflow and the compound's primary mechanism of action.

Introduction

Tricyclic amines are a significant class of organic compounds, many of which possess potent biological activity. The archetypal members of this class are the tricyclic antidepressants, which have been instrumental in the treatment of mood disorders. Their core tricyclic structure is a key pharmacophore that has been the subject of extensive research and development. This protocol details the synthesis of Imipramine, a tertiary amine TCA, via the alkylation of iminodibenzyl.

Data Summary

The following tables summarize the key quantitative data associated with the synthesis of Imipramine hydrochloride.

Table 1: Reagent and Product Properties

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| Iminodibenzyl | C₁₄H₁₃N | 195.26 | Starting Material |

| Sodium Amide (NaNH₂) | H₂NNa | 39.01 | Base |

| 3-Dimethylaminopropyl chloride | C₅H₁₂ClN | 121.61 | Alkylating Agent |

| Imipramine (free base) | C₁₉H₂₄N₂ | 280.41 | Product |

| Imipramine HCl | C₁₉H₂₅ClN₂ | 316.87 | Final Product |

Table 2: Reaction Parameters and Expected Yield

| Parameter | Value |

| Reaction Solvent | Toluene |

| Reaction Temperature | 110-120 °C (Reflux) |

| Reaction Time | 4-6 hours |

| Expected Yield (Imipramine HCl) | 75-85% |

| Purity (by HPLC) | >98% |

Experimental Protocol

This protocol describes the synthesis of Imipramine hydrochloride from iminodibenzyl.

Materials:

-

Iminodibenzyl (10,11-dihydro-5H-dibenz[b,f]azepine)

-

Sodium amide (NaNH₂)

-

3-Dimethylaminopropyl chloride

-

Toluene, anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Isopropanol

-

Sodium hydroxide (NaOH) solution

-

Water, deionized

-

Round-bottom flask with reflux condenser and magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Standard laboratory glassware

-

Rotary evaporator

-

pH meter or pH paper

Procedure:

Step 1: N-Alkylation of Iminodibenzyl

-

To a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add iminodibenzyl (19.5 g, 0.1 mol) and anhydrous toluene (200 mL).

-